2-({1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-({1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a propan-2-yloxy group, a piperidine ring, and a trifluoromethyl-substituted pyrimidine ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyridine and pyrimidine rings, followed by their functionalization and coupling. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Functionalization: Introduction of the propan-2-yloxy and trifluoromethyl groups through substitution reactions.
Coupling: The final step involves coupling the functionalized pyridine and pyrimidine rings with the piperidine ring under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-({1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine may serve as a probe to study enzyme interactions and cellular pathways.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Troriluzole: A neuroprotective drug that modulates central nervous system glutamatergic neurotransmission.
Uniqueness
What sets 2-({1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3/c1-12(2)28-16-4-3-13(11-24-16)17(27)26-9-6-14(7-10-26)29-18-23-8-5-15(25-18)19(20,21)22/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBPEDMWVKUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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